molecular formula C15H29N3O3S B6943428 N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide

N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide

Cat. No.: B6943428
M. Wt: 331.5 g/mol
InChI Key: AOFQMYHGZFPASW-UHFFFAOYSA-N
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Description

N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes a piperidine ring, a cyclopentyl group, and an ethylsulfonylamino group

Properties

IUPAC Name

N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S/c1-4-22(20,21)17-12-7-10-18(11-8-12)14(19)16-13-6-5-9-15(13,2)3/h12-13,17H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFQMYHGZFPASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C(=O)NC2CCCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the ethylsulfonylamino group. Common reagents used in these reactions include cyclopentanone, piperidine, and ethylsulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylcyclopentyl)-4-(methylsulfonylamino)piperidine-1-carboxamide
  • N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxylate

Uniqueness

N-(2,2-dimethylcyclopentyl)-4-(ethylsulfonylamino)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

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